

O-Benzyl Posaconazole-4-hydroxyphenyl-d4

chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Benzyl Posaconazole-4-hydroxyphenyl-d4*

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Technical Guide: O-Benzyl Posaconazole-4-hydroxyphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **O-Benzyl Posaconazole-4-hydroxyphenyl-d4**, a deuterated analog of a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole. This document details its chemical structure, a representative synthetic protocol for the non-deuterated parent compound, and the biological context of Posaconazole's mechanism of action.

Chemical Identity and Properties

O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is a stable isotope-labeled compound used in various research and development applications, including as an internal standard for analytical purposes. The deuteration on the 4-hydroxyphenyl ring provides a distinct mass signature for mass spectrometry-based assays.

Table 1: Chemical and Physical Properties

Property	Value	Source
Chemical Name	2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl-d4)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one	[1]
CAS Number	1246814-94-7	[1]
Molecular Formula	C ₃₀ H ₃₁ D ₄ N ₅ O ₃	[1]
Molecular Weight	517.66 g/mol	[1]

A related compound, O-Benzyl Posaconazole-d4, is also commercially available. It is crucial to distinguish between these labeled analogs as the position and number of deuterium atoms differ.

Table 2: Comparison of Related Deuterated Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
O-Benzyl Posaconazole-4-hydroxyphenyl-d4	1246814-94-7	C ₃₀ H ₃₁ D ₄ N ₅ O ₃	517.66
O-Benzyl Posaconazole-d4	1246818-95-0	C ₄₄ H ₄₄ D ₄ F ₂ N ₈ O ₄	794.92

Representative Synthesis of the O-Benzyl Posaconazole Core Structure

While a specific protocol for the synthesis of the deuterated title compound is not readily available in the public domain, the following represents a general, multi-step synthesis for the parent O-Benzyl Posaconazole structure. This process is illustrative of the chemical transformations required to assemble this complex molecule.

Experimental Protocol: Synthesis of O-Benzyl Posaconazole

This synthesis involves the coupling of two key intermediates: a chiral tetrahydrofuran (THF) subunit and an aryl piperazine amine, followed by the introduction of the triazole subunit.

Step 1: Synthesis of the Chiral Tetrahydrofuran Intermediate

- **Allylation and Reduction:** Commercially available allyl alcohol is first brominated (e.g., using PBr_3) to yield allyl bromide. The bromide is then used to alkylate sodium diethylmalonate. The resulting diester is subsequently reduced (e.g., with $NaBH_4/LiCl$) to afford a key diol intermediate.
- **Enzymatic Acylation:** The diol is desymmetrized via selective acylation using a hydrolase such as SP 435 with vinyl acetate in acetonitrile to yield a monoacetate.
- **Cyclization and Functionalization:** The monoacetate undergoes iodine-mediated cyclization in dichloromethane to produce a chiral iodide. This iodide is then converted to a triazole using sodium triazole in a DMF/DMPU solvent system. Subsequent hydrolysis of the acetate group with sodium hydroxide provides the alcohol.
- **Activation:** The resulting alcohol is activated, for example, by conversion to a p-chlorobenzene sulfonate, to prepare it for coupling.

Step 2: Synthesis of the Aryl Piperazine Amine Intermediate

This intermediate is typically prepared through nucleophilic aromatic substitution reactions to assemble the substituted phenylpiperazine core.

Step 3: Coupling and Final Assembly

- **Coupling Reaction:** The activated chiral THF intermediate is coupled with the aryl piperazine amine intermediate in the presence of a base (e.g., aqueous sodium hydroxide) in a solvent like DMSO to form the core structure of O-Benzyl Posaconazole.
- **Debenzylation:** The final step to obtain Posaconazole from its O-benzyl protected precursor involves a debenzylation reaction. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid, such as

hydrochloric acid in methanol, under a hydrogen atmosphere. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the product is isolated by adjusting the pH to precipitate the final compound.

Biological Context: Mechanism of Action of Posaconazole

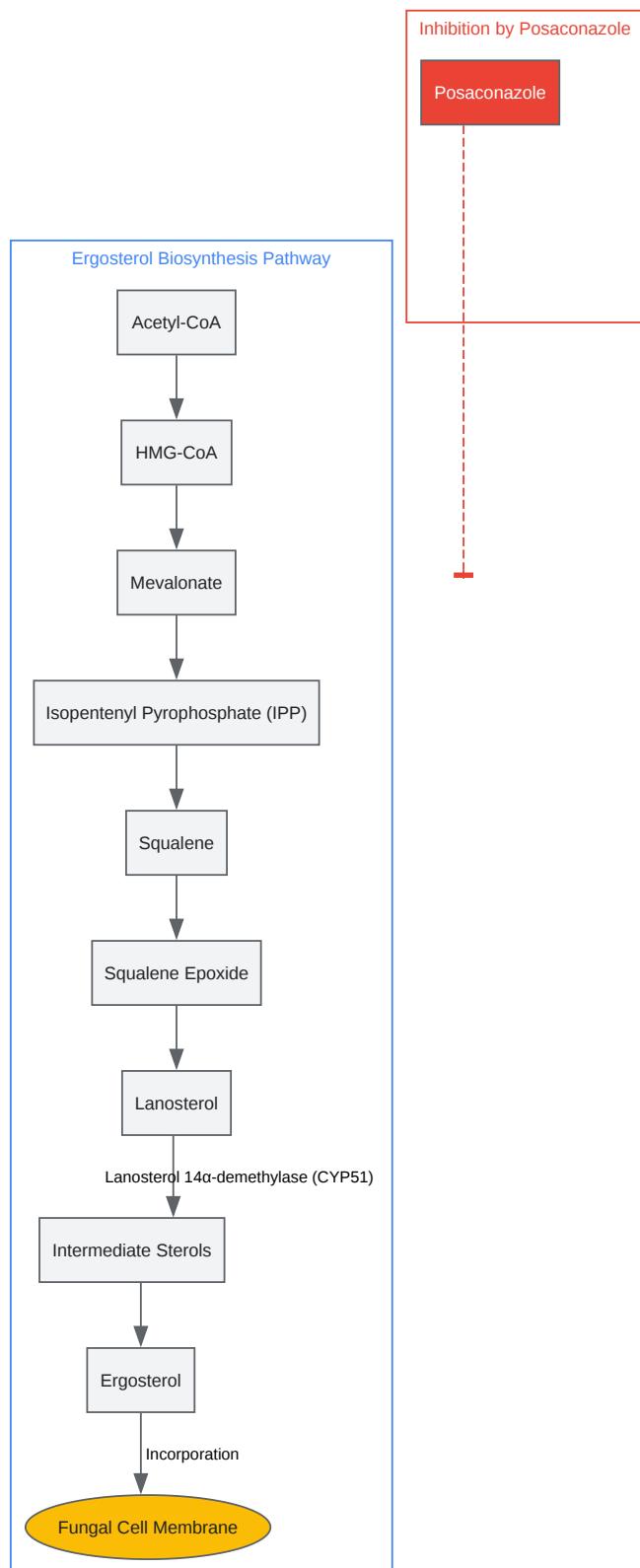
O-Benzyl Posaconazole is a precursor to Posaconazole, a potent triazole antifungal agent. The therapeutic effect of Posaconazole stems from its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes. [2]

Ergosterol Biosynthesis Pathway and Inhibition by Posaconazole

The primary target of Posaconazole and other azole antifungals is the enzyme lanosterol 14 α -demethylase (CYP51), a cytochrome P450 enzyme.[3][4] This enzyme catalyzes the removal of the 14 α -methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[4] By binding to the heme iron in the active site of lanosterol 14 α -demethylase, Posaconazole effectively blocks this demethylation step.[2] This inhibition leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition disrupts its structure and function, ultimately leading to the inhibition of fungal growth and cell death.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by Posaconazole.

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Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by Posaconazole.

In addition to its well-established role in ergosterol synthesis inhibition, research has also indicated that Posaconazole can inhibit the Hedgehog signaling pathway, suggesting potential applications in oncology.[\[5\]](#)

This technical guide provides a foundational understanding of **O-Benzyl Posaconazole-4-hydroxyphenyl-d4** for scientific professionals. The provided information on its chemical properties, a representative synthesis of its parent compound, and the biological mechanism of action of the active pharmaceutical ingredient, Posaconazole, serves as a valuable resource for research and development in antifungal drug discovery and related fields.

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- To cite this document: BenchChem. [O-Benzyl Posaconazole-4-hydroxyphenyl-d4 chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131116#o-benzyl-posaconazole-4-hydroxyphenyl-d4-chemical-structure>

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